molecular formula C12H25N3O B7874235 2-Amino-1-(4-((isopropyl(methyl)amino)methyl)piperidin-1-yl)ethanone

2-Amino-1-(4-((isopropyl(methyl)amino)methyl)piperidin-1-yl)ethanone

Cat. No.: B7874235
M. Wt: 227.35 g/mol
InChI Key: RRAQFUBUEULZDO-UHFFFAOYSA-N
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Description

2-Amino-1-(4-((isopropyl(methyl)amino)methyl)piperidin-1-yl)ethanone (CAS: 1184738-41-7) is a piperidine-derived compound featuring a 4-[(isopropyl(methyl)amino)methyl] substituent on the piperidine ring and a 2-aminoethanone moiety. Its molecular weight is 227.35 g/mol, with the InChIKey RRAQFUBUEULZDO-UHFFFAOYSA-N . The compound is structurally characterized by:

  • A piperidine ring substituted at the 4-position with a branched alkylamine group (isopropyl(methyl)amino).
  • A 2-aminoethanone group linked to the piperidine nitrogen.

Properties

IUPAC Name

2-amino-1-[4-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O/c1-10(2)14(3)9-11-4-6-15(7-5-11)12(16)8-13/h10-11H,4-9,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAQFUBUEULZDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CC1CCN(CC1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-((isopropyl(methyl)amino)methyl)piperidin-1-yl)ethanone typically involves the reaction of piperidine derivatives with various reagents. One common method includes the reaction of piperidine with isopropyl(methyl)amine and formaldehyde under controlled conditions . The reaction is usually carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and amination, which are common in the synthesis of piperidine derivatives .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-((isopropyl(methyl)amino)methyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may yield alcohols or amines, and substitution may yield various substituted piperidine derivatives .

Scientific Research Applications

2-Amino-1-(4-((isopropyl(methyl)amino)methyl)piperidin-1-yl)ethanone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-((isopropyl(methyl)amino)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of piperidine-based 2-aminoethanone derivatives. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Position Key Functional Group Differences Source
2-Amino-1-(4-((isopropyl(methyl)amino)methyl)piperidin-1-yl)ethanone 1184738-41-7 C12H25N3O 227.35 4-position Isopropyl(methyl)amino
2-Amino-1-(3-(isopropyl(methyl)amino)piperidin-1-yl)ethanone 1353975-14-0 C11H23N3O 213.32 3-position Isopropyl(methyl)amino at 3-position
2-Amino-1-(2-((dimethylamino)methyl)piperidin-1-yl)ethanone 1353975-09-3 C10H21N3O 199.29 2-position Dimethylamino vs. isopropyl(methyl)amino
1-{4-[(2-Aminoethyl)(cyclopropyl)amino]methyl}-piperidin-1-yl)ethanone 1353944-64-5 C12H23N3O 225.33 4-position Cyclopropylaminoethyl group
2-Amino-1-{2-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-ethanone 1353975-44-6 C19H30N3O 316.47 2-position Benzyl-isopropylamino substituent
2-Amino-1-[(R)-3-(isopropyl-Methyl-amino)-piperidin-1-yl]-ethanone 1354009-22-5 C11H23N3O 213.32 3-position (R-enantiomer) Stereochemical variation at 3-position

Key Comparative Insights

Substituent Position on Piperidine Ring :

  • The 4-position substitution in the primary compound (vs. 2- or 3-position in others) may enhance steric accessibility for receptor binding, as piperidine conformation varies significantly with substitution site .

The cyclopropylaminoethyl group in introduces rigidity, which could restrict rotational freedom and enhance selectivity for specific targets.

Stereochemical Considerations :

  • The R-enantiomer in highlights the role of chirality in bioactivity. Enantiomeric forms may exhibit divergent pharmacokinetic or receptor-binding profiles.

Biological Implications: Compounds with benzyl-isopropylamino groups (e.g., ) show increased aromaticity, which may favor π-π stacking interactions in enzyme active sites. The primary compound’s 2-aminoethanone moiety is analogous to the NH2-terminal domain of chemokines, which is critical for GPCR binding . Modifications here (e.g., truncation or substitution) could yield antagonists, as seen in chemokine research .

Biological Activity

2-Amino-1-(4-((isopropyl(methyl)amino)methyl)piperidin-1-yl)ethanone, also known by its CAS number 1292746-49-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H27N3O, with a molecular weight of 241.37 g/mol. The structure features an amino group, a piperidine ring, and an isopropyl substituent, which contribute to its pharmacological profile.

Research indicates that compounds with similar structures often interact with various neurotransmitter systems, particularly the cholinergic system. The piperidine moiety is known to influence acetylcholine receptors, potentially making this compound a candidate for treating neurodegenerative diseases such as Alzheimer's.

Table 1: Structural Characteristics of this compound

PropertyValue
Molecular FormulaC13H27N3O
Molecular Weight241.37 g/mol
CAS Number1292746-49-6
Functional GroupsAmino, Piperidine

Neuropharmacological Effects

Studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. Inhibition of AChE can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease.

Case Study: AChE Inhibition
In vitro assays have shown that related compounds can achieve IC50 values in the low micromolar range against AChE. For instance, compounds with similar piperidine structures yielded IC50 values ranging from 0.5 to 5 μM, indicating potent activity compared to standard drugs like donepezil (IC50 ≈ 0.1 μM) .

Antimicrobial Activity

Emerging data suggests that the compound may also possess antimicrobial properties. A study evaluating various piperidine derivatives indicated that some exhibited minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Piperidine Derivatives

CompoundMIC (μg/mL)Target Bacteria
Compound A3.12Staphylococcus aureus
Compound B12.5Escherichia coli
2-Amino derivative<10Various Gram-negative

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is not fully characterized; however, structural analogs suggest favorable absorption and distribution properties due to their lipophilicity.

Toxicological evaluations are critical for understanding safety profiles. Preliminary assessments indicate low toxicity in animal models at therapeutic doses, but further studies are needed to establish comprehensive safety data.

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